molecular formula C19H38O B14464038 7,11,15-Trimethylhexadecan-2-one CAS No. 69437-46-3

7,11,15-Trimethylhexadecan-2-one

Cat. No.: B14464038
CAS No.: 69437-46-3
M. Wt: 282.5 g/mol
InChI Key: JNIMHUVDSHAPNQ-UHFFFAOYSA-N
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Description

7,11,15-Trimethylhexadecan-2-one is an organic compound with the molecular formula C19H38O It is a type of ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11,15-Trimethylhexadecan-2-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the oxidation of 7,11,15-Trimethylhexadecan-2-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,11,15-Trimethylhexadecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the carbonyl group

Scientific Research Applications

7,11,15-Trimethylhexadecan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,11,15-Trimethylhexadecan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with transcription factors such as PPAR-alpha and RXR, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,15-Tetramethylhexadecan-1-ol: A similar compound with an alcohol group instead of a ketone group.

    3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Another related compound with a double bond in the carbon chain.

Uniqueness

7,11,15-Trimethylhexadecan-2-one is unique due to its specific structure and functional group, which confer distinct chemical and biological properties. Its ketone group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

69437-46-3

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

7,11,15-trimethylhexadecan-2-one

InChI

InChI=1S/C19H38O/c1-16(2)10-8-12-18(4)14-9-13-17(3)11-6-7-15-19(5)20/h16-18H,6-15H2,1-5H3

InChI Key

JNIMHUVDSHAPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(=O)C

Origin of Product

United States

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